1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It’s relatively basic and forms stable ammonium salts and imines .
Synthesis Analysis
1-Phenylethylamine may be prepared by the reductive amination of acetophenone . Another method for this transformation is the Leuckart reaction, using ammonium formate .Molecular Structure Analysis
The molecular formula of 1-Phenylethylamine is C8H11N . It’s a phenylethylamine that is ethylamine substituted by a phenyl group at position 1 .Chemical Reactions Analysis
1-Phenylethylamine can undergo enzymatic kinetic resolution, a process that can be optimized to produce enantiomerically pure 1-phenylethanol .Physical And Chemical Properties Analysis
1-Phenylethylamine has a molar mass of 121.183 g/mol and a density of 0.94 g/mL .Scientific Research Applications
Synthesis and Reactivity
1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine has been studied for its reactivity and applications in synthesis. For instance, it has been used in the synthesis of ortho-cyclopalladated compounds, demonstrating its utility in complex organometallic chemistry. These compounds have shown reactivity with carbon monoxide, leading to various products with potential applications in material science and pharmaceuticals (Albert et al., 2007).
Antimicrobial and Cytotoxic Activities
Research on benzimidazole derivatives, which include 1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine, has indicated their potential in antimicrobial and cytotoxic activities. These derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains and cancer cell lines, showing promising results that could be further explored for therapeutic applications (Ghani & Mansour, 2011).
Anticonvulsant Activity
There is also research suggesting the potential of compounds related to 1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine in anticonvulsant activity. Studies have been conducted on analogs of this compound, exploring their efficacy in preventing convulsions. These findings could lead to the development of new treatments for epilepsy and related disorders (Clark & Davenport, 1987).
Catalysis
The compound has been used in catalytic processes, such as in A3 coupling reactions. This demonstrates its potential as a catalyst in organic synthesis, contributing to the efficient production of various organic compounds (Sharma et al., 2016).
Material Science Applications
In material science, derivatives of 1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine have been explored for their optical properties. These studies include the development of novel organic light-emitting diodes (OLEDs) and other photonic applications, highlighting the versatility of this compound in advanced material applications (Ge et al., 2008).
Safety And Hazards
Future Directions
The study and application of chiral compounds like 1-Phenylethylamine are crucial in several industries, such as the pharmaceutical, agricultural, fine chemicals, and food industries . The importance of chirality and enantiopure chiral compounds was realized when the unfortunate outcomes of racemic drugs were revealed . Therefore, research in this field is expected to continue growing.
properties
IUPAC Name |
1-(1-phenylethyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17-15(18)16/h2-11H,1H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHMSHYCJPFPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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